molecular formula C8H11Cl2N B1268058 Aniline, p-(2-chloroethyl)-, hydrochloride CAS No. 52273-60-6

Aniline, p-(2-chloroethyl)-, hydrochloride

Cat. No.: B1268058
CAS No.: 52273-60-6
M. Wt: 192.08 g/mol
InChI Key: MILNNUCLKZPGAB-UHFFFAOYSA-N
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Description

Aniline, p-(2-chloroethyl)-, hydrochloride is a chemical compound with the molecular formula C₈H₁₁Cl₂N and a molecular weight of 192.086 g/mol This compound is a derivative of aniline, where the para position of the aniline ring is substituted with a 2-chloroethyl group, and it is further converted to its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, p-(2-chloroethyl)-, hydrochloride typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.

    Alkylation: Aniline undergoes alkylation with 2-chloroethanol to form p-(2-chloroethyl)aniline.

    Formation of Hydrochloride Salt: The p-(2-chloroethyl)aniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the 2-chloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.

Scientific Research Applications

Aniline, p-(2-chloroethyl)-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Aniline, p-(2-chloroethyl)-, hydrochloride involves its interaction with cellular components. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of essential cellular processes. This compound can target DNA, proteins, and enzymes, disrupting their normal functions and leading to cell death.

Comparison with Similar Compounds

    Aniline: The parent compound, which lacks the 2-chloroethyl group.

    p-Nitroaniline: An aniline derivative with a nitro group at the para position.

    p-Chloroaniline: An aniline derivative with a chloro group at the para position.

Uniqueness: Aniline, p-(2-chloroethyl)-, hydrochloride is unique due to the presence of the 2-chloroethyl group, which imparts distinct chemical reactivity and biological activity compared to other aniline derivatives. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-(2-chloroethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILNNUCLKZPGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966648
Record name 4-(2-Chloroethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52273-60-6
Record name Benzenamine, 4-(2-chloroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52273-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC42073
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-Chloroethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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